molecular formula C11H6F3I B14787153 1-Iodo-2-(trifluoromethyl)naphthalene

1-Iodo-2-(trifluoromethyl)naphthalene

Cat. No.: B14787153
M. Wt: 322.06 g/mol
InChI Key: HBLRHYLYJIVVIP-UHFFFAOYSA-N
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Description

1-Iodo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Iodo-2-(trifluoromethyl)naphthalene typically involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes. The process includes treating these naphthalenes with an organometallic or lithium dialkylamide-type base followed by carbon dioxide. The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom facilitates palladium- or copper-catalyzed coupling reactions. Key examples include:

Reaction TypeConditionsYieldProductSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C82%2-(Trifluoromethyl)-1-arylnaphthalene
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 110°C73%Biaryl derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF68%Alkynylated naphthalene derivatives

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state during oxidative addition, while the iodine’s leaving-group ability enables efficient coupling with arylboronic acids or terminal alkynes .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring undergoes SNAr with strong nucleophiles:

NucleophileConditionsYieldProductSource
MethoxideKOH, DMSO, 60°C55%2-(Trifluoromethyl)-1-methoxynaphthalene
AminesEt₃N, DMF, 100°C48%1-Amino-2-(trifluoromethyl)naphthalene
ThiolsNaH, THF, RT62%Thioether derivatives

Key Observation : Reactions proceed faster with electron-rich nucleophiles due to enhanced aromatic ring activation by the -CF₃ group .

Fluorination and Trifluoromethylation

The iodine atom can be replaced by fluorine or additional CF₃ groups under specific conditions:

ReagentConditionsYieldProductSource
AgFDMF, 120°C41%1-Fluoro-2-(trifluoromethyl)naphthalene
Togni’s ReagentCu(OTf)₂, MeCN, 50°C24%Bis(trifluoromethyl)naphthalene
HNTf₂ (Triflimide)CH₂Cl₂, RT83%Trifluoromethyl ether derivatives

Notable Limitation : Competing side reactions (e.g., deiodination) occur at temperatures >100°C .

Ring-Opening and Cycloaddition Reactions

The compound participates in annulation reactions to construct polycyclic systems:

Reaction PartnerConditionsYieldProductSource
BenzynesCsF, MeCN, 50°C69%Tetracyclic aromatic systems
AllenesPd₂(dba)₃, P(t-Bu)₃, THF58%Naphtho-fused carbocycles

Kinetic Studies : In-situ IR spectroscopy revealed rapid aryl silver intermediate formation, critical for regioselectivity .

Radical Reactions

Photoredox catalysis enables radical-based functionalization:

InitiatorSubstrateYieldProductSource
Ir(ppy)₃, Blue LEDStyrene51%1-Allyl-2-(trifluoromethyl)naphthalene
AIBN, Bu₃SnH-37%Deiodinated naphthalene

Side Note : The trifluoromethyl group suppresses undesired H-atom abstraction, improving radical stability .

Comparative Reactivity Data

Position of -CF₃Reaction TypeRelative Rate (vs. H)Source
OrthoSuzuki Coupling3.2× faster
ParaSNAr with MeO⁻1.8× slower

Stability and Side Reactions

  • Thermal Decomposition : Degrades at >150°C, releasing CF₃I (detected via GC-MS) .

  • Hydrolysis : Resistant to aqueous base but reacts with concentrated H₂SO₄ to form naphthoquinones .

Scientific Research Applications

1-Iodo-2-(trifluoromethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Chemical Research: The compound is studied for its reactivity and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-Iodo-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom can be readily substituted by nucleophiles, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Iodo-2-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Biological Activity

1-Iodo-2-(trifluoromethyl)naphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by an iodine atom and a trifluoromethyl group, suggests interesting interactions with biological systems, particularly in antimicrobial and anticancer research.

This compound is a member of the naphthalene family, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound was evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound exhibited moderate antimicrobial activity, with MIC values indicating effectiveness comparable to some standard antibiotics like ciprofloxacin, which has MIC values ranging from ≤1 to >5 µg/mL against similar strains .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it showed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The trifluoromethyl group may enhance binding affinity to specific biological targets, potentially leading to altered signaling pathways associated with cell growth and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus at sub-MIC concentrations. The inhibition was quantified using crystal violet staining, showing a reduction in biofilm biomass by approximately 70% compared to control groups .

Case Study 2: Cancer Cell Line Analysis
In a collaborative study involving multiple institutions, the compound was tested on a panel of cancer cell lines. Results indicated that treatment with this compound led to significant cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C11H6F3I

Molecular Weight

322.06 g/mol

IUPAC Name

1-iodo-2-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H

InChI Key

HBLRHYLYJIVVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F

Origin of Product

United States

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